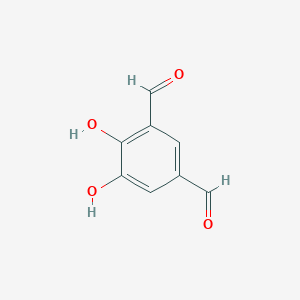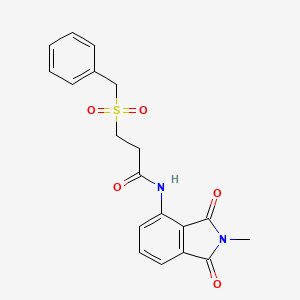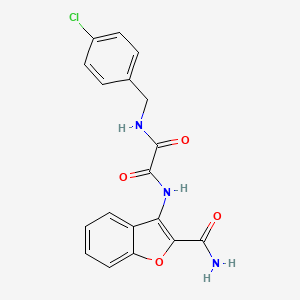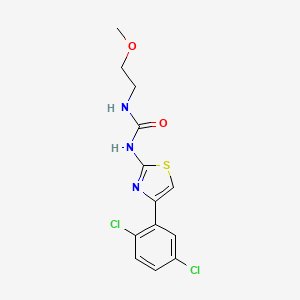![molecular formula C11H16ClNO2 B2566000 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone CAS No. 2411274-54-7](/img/structure/B2566000.png)
2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone, also known as OSE, is a spirocyclic ketone compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that allows it to interact with certain biological systems, making it a valuable tool for researchers in the fields of pharmacology and biochemistry.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone involves its interaction with certain receptors in the brain, particularly the dopamine D2 receptor. This interaction leads to the modulation of dopamine signaling, which is involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone are complex and varied, depending on the specific biological system being studied. This compound has been shown to modulate dopamine signaling, which can affect various physiological processes such as motor function, reward processing, and mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone in lab experiments include its unique structure and ability to interact with certain biological systems. However, its limitations include the need for specialized equipment and expertise to synthesize and handle this compound safely.
Orientations Futures
There are several future directions for research involving 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone. These include further studies on its mechanism of action and potential therapeutic applications, as well as the development of new analogs and derivatives with improved properties and selectivity. Additionally, this compound could be used in combination with other drugs or therapies to enhance their efficacy and reduce side effects.
Méthodes De Synthèse
The synthesis of 2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone involves several steps, including the reaction of 3-amino-1-propanol with 2-chloroacetyl chloride, followed by cyclization and oxidation. This process has been optimized and refined over the years, resulting in a reliable and efficient method for producing this compound in the laboratory.
Applications De Recherche Scientifique
2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone has been used in various scientific research applications, particularly in the field of pharmacology. This compound has been shown to interact with certain neurotransmitter receptors in the brain, making it a potential candidate for the development of new drugs for the treatment of neurological disorders such as schizophrenia and depression.
Propriétés
IUPAC Name |
2-chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2/c12-9-10(14)13-6-1-3-11(5-7-13)4-2-8-15-11/h2,4H,1,3,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEIKNSBLIQFQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C(=O)CCl)C=CCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(thiophen-2-yl)thiazole-5-carboxamide](/img/structure/B2565918.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(3-methylphenoxy)acetate](/img/structure/B2565921.png)

![ethyl 2-(2,4-dimethylbenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2565925.png)



![Cyclopent-3-en-1-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2565931.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,4-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2565934.png)


